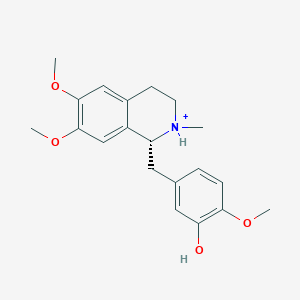

(R)-laudanine

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H26NO4+ |

|---|---|

Molecular Weight |

344.4 g/mol |

IUPAC Name |

5-[[(1R)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-1-yl]methyl]-2-methoxyphenol |

InChI |

InChI=1S/C20H25NO4/c1-21-8-7-14-11-19(24-3)20(25-4)12-15(14)16(21)9-13-5-6-18(23-2)17(22)10-13/h5-6,10-12,16,22H,7-9H2,1-4H3/p+1/t16-/m1/s1 |

InChI Key |

MPYHGNAJOKCMAQ-MRXNPFEDSA-O |

SMILES |

C[NH+]1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)OC)OC |

Isomeric SMILES |

C[NH+]1CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)O)OC)OC |

Canonical SMILES |

C[NH+]1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)OC)OC |

Origin of Product |

United States |

Biosynthesis and Natural Occurrence of R Laudanine

Elucidation of Biosynthetic Pathways in Plant Systems

The journey to understanding the biosynthesis of (R)-laudanine has been one of meticulous scientific investigation, involving tracer studies and enzymatic assays to map the intricate flow of metabolites.

Precursor Utilization and Metabolic Flux towards this compound

The biosynthesis of this compound is deeply embedded within the broader benzylisoquinoline alkaloid (BIA) pathway. The central precursor for a vast array of BIAs, including this compound, is the amino acid L-tyrosine. royalsocietypublishing.org Through a series of enzymatic steps, L-tyrosine is converted into two key building blocks: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). royalsocietypublishing.org The condensation of these two molecules, catalyzed by norcoclaurine synthase (NCS), yields (S)-norcoclaurine, the first committed intermediate of the BIA pathway.

Enzymatic Catalysis in this compound Formation (e.g., Reticuline (B1680550) 7-O-methyltransferase)

The direct enzymatic step leading to the formation of this compound is the methylation of (R)-reticuline. This reaction is catalyzed by the enzyme (R,S)-reticuline 7-O-methyltransferase (7OMT) . frontiersin.orgcore.ac.uknih.govresearchgate.netcdnsciencepub.com This enzyme utilizes S-adenosyl-L-methionine (SAM) as a methyl group donor to methylate the 7-hydroxyl group of the reticuline molecule. core.ac.uknih.gov

Interestingly, studies on the purified and heterologously expressed 7OMT from Papaver somniferum have revealed that the enzyme can act on both (R)- and (S)-reticuline with similar efficiency, producing this compound and (S)-laudanine, respectively. nih.govgenome.jp This suggests that the stereochemistry of the final laudanine (B1197096) product is primarily determined by the availability of the (R)- or (S)-reticuline precursor. The enzyme itself does not appear to possess strict stereospecificity.

The catalytic mechanism of 7OMT, like other methyltransferases, involves the binding of both the substrate (reticuline) and the cofactor (SAM) to the active site. creative-enzymes.comnumberanalytics.com The enzyme then facilitates the transfer of the methyl group from SAM to the hydroxyl group of reticuline, forming laudanine and S-adenosyl-L-homocysteine. genome.jp The release of the products allows the enzyme to be recycled for subsequent catalytic cycles. creative-enzymes.com

| Enzyme | Abbreviation | Reaction Catalyzed | Precursor | Product |

|---|---|---|---|---|

| (R,S)-reticuline 7-O-methyltransferase | 7OMT | Methylation of the 7-hydroxyl group | (R)-Reticuline | This compound |

Stereochemical Control in Biosynthesis

The formation of this compound is a clear example of stereochemical control in a biosynthetic pathway. While the 7OMT enzyme can utilize both enantiomers of reticuline, the production of this compound is contingent on the prior formation of (R)-reticuline. core.ac.uknih.gov The key stereochemical switch occurs through the epimerization of (S)-reticuline to (R)-reticuline. This conversion is not a direct process but proceeds through a two-step reaction involving an intermediate, 1,2-dehydroreticulinium. royalsocietypublishing.orgcdnsciencepub.com

This stereochemical inversion is a critical regulatory point, effectively creating a branch in the BIA pathway. The enzymes responsible for this conversion, a P450-oxidoreductase fusion protein known as reticuline epimerase (REPI) or STORR, direct the metabolic flow towards the synthesis of morphinan (B1239233) alkaloids, with this compound being a product of a side branch from this pathway. nih.govresearchgate.net The presence and activity of these epimerizing enzymes are thus paramount for the biosynthesis of this compound. In contrast, some plant species, like the sacred lotus (B1177795) (Nelumbo nucifera), have evolved distinct biosynthetic routes that predominantly produce (R)-configured BIAs from the outset, bypassing the need for such a stereochemical inversion at the reticuline stage. biorxiv.orgresearchgate.net

Genetic and Molecular Regulation of this compound Biosynthesis

Identification and Characterization of Biosynthetic Gene Clusters

In many plants, the genes encoding enzymes for a specific metabolic pathway are often located in close proximity on the chromosome, forming what is known as a biosynthetic gene cluster (BGC). This clustering facilitates the co-regulation and co-inheritance of the genes involved in the pathway. While a specific BGC solely for this compound has not been identified, the genes for BIA biosynthesis in Papaver somniferum are known to be organized in clusters. nih.gov

The identification of these clusters has been a significant advancement in understanding the genetic architecture of alkaloid production. The genes within these clusters often show coordinated expression patterns, suggesting they are under the control of common regulatory elements. nih.gov The gene encoding 7OMT, the key enzyme for laudanine formation, is part of this broader genetic framework.

Transcriptomic and Proteomic Analyses of Biosynthetic Enzymes

Transcriptomic and proteomic analyses have provided powerful tools to investigate the expression and abundance of the enzymes involved in this compound biosynthesis. Transcriptomic studies, which analyze the complete set of RNA transcripts in a cell or tissue, have been used to identify and quantify the expression levels of genes encoding BIA biosynthetic enzymes, including 7OMT, in Papaver somniferum. nih.govnih.gov These analyses have revealed that the expression of these genes can be influenced by various factors, including plant development, tissue type, and environmental stimuli. frontiersin.orgfrontiersin.org

Metabolic Engineering Strategies for Enhanced Production

The production of specific benzylisoquinoline alkaloids (BIAs) like this compound, which often accumulate in small quantities in their native plant sources, presents a significant challenge for both research and potential commercial applications. researchgate.net Metabolic engineering, particularly using microbial hosts such as the yeast Saccharomyces cerevisiae, offers a promising and environmentally friendly alternative to traditional chemical synthesis or extraction from scarce plant resources. researchgate.netnus.edu.sg

The core of this strategy involves the transfer of the genetic blueprints for the this compound biosynthetic pathway from plants into a microbial host. caltech.edu This process, known as heterologous expression, allows for the production of the compound in a controlled fermentation environment. nih.gov Yeast is a particularly attractive host due to its well-understood genetics, rapid growth, and the presence of an inherent metabolic pathway (the mevalonate (B85504) or MVA pathway) that produces precursors necessary for BIA synthesis. frontiersin.org

Key to enhancing production is the manipulation and optimization of the host's cellular functions. caltech.edu Strategies include:

Rational Metabolic Engineering : This methodical approach involves the targeted modification of the host's metabolic network to redirect the flow of precursor molecules towards the desired product. caltech.edu For this compound, this would involve boosting the upstream pathway that produces the BIA backbone from tyrosine derivatives. caltech.edu

Enzyme and Transport Function Manipulation : The efficiency of the biosynthetic pathway can be improved by engineering the enzymes involved to have higher activity or stability. caltech.edu This includes optimizing the expression of key enzymes in the laudanine branch, such as (R,S)-reticuline 7-O-methyltransferase (7OMT), which directly catalyzes the formation of laudanine from reticuline. cdnsciencepub.comgenome.jp

Balancing Metabolic Flux : Introducing a new biosynthetic pathway can create an imbalance in the host's metabolism. frontiersin.org Engineering strategies aim to balance the consumption of precursors and cofactors between the host's native pathways and the newly introduced BIA pathway to ensure both robust cell growth and high product yield. frontiersin.org

While the complete heterologous production of complex BIAs is still a developing field, the foundational tools and strategies are being established. caltech.edunih.gov The successful engineering of yeast to produce precursors and other related alkaloids demonstrates the viability of this approach for the enhanced production of this compound in the future. nus.edu.sgresearchgate.net

Natural Distribution and Chemotaxonomic Significance

Occurrence in Papaver somniferum and Other Plant Species

This compound is a naturally occurring benzylisoquinoline alkaloid found within a specific range of plant species. Its most well-documented presence is in the opium poppy, Papaver somniferum, a plant renowned for its complex array of over 80 different alkaloids. cdnsciencepub.compnas.org In opium poppy, this compound is an intermediate in a branch of the BIA pathway. cdnsciencepub.com Specifically, it is synthesized from the central precursor (R)-reticuline via the action of the enzyme (R,S)-reticuline 7-O-methyltransferase (7OMT). cdnsciencepub.compnas.org While cultivars of P. somniferum have been selectively bred for high concentrations of morphinan alkaloids like morphine and codeine, other alkaloids such as papaverine (B1678415) and its precursors, including laudanine, are often present in much smaller amounts or may be absent altogether. nih.gov

Beyond the Papaveraceae family, this compound has also been identified in other, unrelated plant species, highlighting the complex evolutionary distribution of these metabolic pathways. For instance, its presence has been reported in the sacred lotus (Nelumbo nucifera) and in various species of the Lauraceae family. researchgate.netresearchgate.netsci-hub.se The distribution of specific alkaloids like this compound can serve as a chemotaxonomic marker, helping to classify and understand the phylogenetic relationships between different plant species. ucl.ac.ukresearchgate.net The presence of shared, complex metabolic pathways in disparate plant families suggests a deep evolutionary origin for these capabilities. frontiersin.org

Table 1: Documented Occurrence of this compound in Plant Species

| Family | Genus | Species | Common Name | Reference(s) |

|---|---|---|---|---|

| Papaveraceae | Papaver | Papaver somniferum | Opium Poppy | pnas.orgresearchgate.net |

| Nelumbonaceae | Nelumbo | Nelumbo nucifera | Sacred Lotus | researchgate.netresearchgate.net |

Ecological Roles and Evolutionary Implications of this compound

From an evolutionary perspective, the BIA metabolic network is considered to have a monophyletic origin, meaning it evolved from a single common ancestor. frontiersin.org The presence of this pathway predominantly in basal angiosperms suggests it is an ancient evolutionary development. nih.gov The diversification of BIA structures, leading to the thousands of known compounds, is thought to have resulted from relatively minor changes to the enzymes within the pathway over evolutionary time. researchgate.net

The existence of the laudanine branch pathway, which diverges from the main route leading to morphinan alkaloids in opium poppy, is an example of this metabolic diversification. cdnsciencepub.com The enzyme responsible for its formation, 7OMT, can act on both (S)- and (R)-reticuline, showcasing a degree of substrate flexibility that can facilitate the evolution of new metabolic branches. genome.jpmdpi.com The migration of these established biosynthetic pathways between different cell types and their presence in phylogenetically distant plant families are key features of phytochemical evolution, highlighting a complex history of gene recruitment and functional adaptation. cdnsciencepub.comfrontiersin.org

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (R)-Reticuline |

| (S)-Reticuline |

| 1,2-dihydropapaverine |

| 4-hydroxyphenylacetaldehyde |

| 7(S)-salutaridinol |

| 7(S)-salutaridinol 7-O-acetate |

| Acetyl-CoA |

| Ajmalicine |

| Berberine |

| Codeine |

| Codeinone |

| Corytuberine |

| Deoxypodophyllotoxin |

| Dopamine |

| Galanthamine |

| Hydrastine |

| L-tyrosine |

| Lactic acid |

| Laudanine |

| Laudanosine (B1674548) |

| Lipoic acid |

| Magnoflorine |

| Meconate |

| Morphine |

| Muconic acid |

| N-methylcanadine |

| N-methylcoclaurine |

| N-methylnarceine |

| Norcoclaurine |

| Norlaudanosoline |

| Noscapine |

| Oripavine |

| Papaverine |

| R-lipoic acid |

| Reticuline |

| Salutaridine |

| Sanguinarine |

| Sanguinine |

| Scoulerine |

| Succinic acid |

| Tembetarine |

| Tetrahydroberberine |

| Tetrahydrocolumbamine |

| Tetrahydropalmatine |

| Tetrahydropapaverine |

| Thebaine |

| Tubocurarine |

Synthetic Chemistry of R Laudanine

Total Synthesis Approaches to (R)-Laudanine

The total synthesis of this compound, like other tetrahydroisoquinoline alkaloids, presents the challenge of controlling the stereochemistry at the C1 position. Various methodologies have been developed to address this, from enantioselective catalysis to routes that mimic natural biosynthetic pathways.

Enantioselective Methodologies

Enantioselective synthesis refers to chemical reactions that preferentially form one enantiomer over the other. wikipedia.org For benzylisoquinoline alkaloids, a key challenge is the stereoselective reduction of an intermediate imine or enamine to establish the chiral center.

A prominent strategy involves the asymmetric transfer hydrogenation of an imine intermediate using a chiral catalyst. For instance, the Noyori-type rhodium catalyst has been effectively used for the asymmetric reduction of cyclic imines, which are key intermediates in the synthesis of various alkaloids. researchgate.net This method can be applied to the synthesis of this compound precursors by reducing the corresponding dihydroisoquinoline intermediate with high enantioselectivity. The process typically involves the formation of an α-aminonitrile, which spontaneously eliminates hydrogen cyanide (HCN) to form the imine in situ, followed by the asymmetric hydrogenation. researchgate.net

Another approach is the use of chiral auxiliaries. Chiral t-butylsulfinamide has been successfully employed for the stereoselective synthesis of 1-benzyl tetrahydroisoquinoline alkaloids. researchgate.net This method involves a haloamide cyclization and represents a significant advancement in the synthesis of this class of natural products. researchgate.net

Key enantioselective methods are summarized below:

| Methodology | Key Reaction | Catalyst/Auxiliary | Significance |

| Asymmetric Transfer Hydrogenation | Reduction of a cyclic imine | Noyori-type Rhodium catalyst | Provides high enantioselectivity for the C1 chiral center. researchgate.netresearchgate.net |

| Chiral Auxiliary | Haloamide cyclization | Chiral t-butylsulfinamide | First report of using this auxiliary for chiral 1-benzyltetrahydroisoquinoline synthesis. researchgate.net |

Biomimetic Synthesis Strategies

Biomimetic synthesis seeks to replicate nature's synthetic pathways in the laboratory. nih.govwikipedia.org The biosynthesis of this compound in the opium poppy (Papaver somniferum) begins with (S)-reticuline. researchgate.net (S)-reticuline is methylated by the enzyme reticuline (B1680550) 7-O-methyltransferase (7OMT) to produce (S)-laudanine (the enantiomer of the target). A subsequent methylation at the 3'-position yields laudanosine (B1674548). researchgate.net

A laboratory synthesis mimicking this pathway would involve the selective methylation of a reticuline-like precursor. While direct replication of enzymatic selectivity is challenging, chemists have devised strategies inspired by these transformations. nih.gov For example, the regioselective, intramolecular oxidative coupling of (R)-reticuline is the basis for the biosynthesis of thebaine. biocrick.com While not directly yielding laudanine (B1197096), the principles of mimicking such regioselective enzymatic reactions are central to biomimetic synthesis. biocrick.comengineering.org.cn These strategies often involve using protecting groups to direct reactions to specific positions on the molecule, thereby mimicking the regioselectivity of enzymes.

Development of Novel Synthetic Routes

Research continues to uncover new and more efficient ways to synthesize tetrahydroisoquinolines. One novel method involves a copper-catalyzed transfer hydrogenation of isoquinolines using an oxazaborolidine-BH3 complex under mild conditions. biocrick.com This approach has been successfully applied to produce (±)-norlaudanosine, a key precursor for (±)-laudanosine. biocrick.com

Another innovative strategy is the Lewis acid-catalyzed domino Mukaiyama-Mannich lactamization/alkylation. This one-pot, three-component procedure allows for the rapid construction of the tetrahydroisoquinoline core by forming three new bonds sequentially, leading to a concise synthesis of related alkaloids. biocrick.com

Chemo-enzymatic Synthesis of this compound and Related Scaffolds

Chemo-enzymatic synthesis combines the advantages of chemical synthesis with the high selectivity of biological catalysts (enzymes). researchgate.netnih.gov This hybrid approach is particularly powerful for creating complex, chiral molecules like this compound, offering high regio- and stereoselectivity under mild reaction conditions. beilstein-journals.orgnih.gov

Enzyme Discovery and Engineering for Stereoselective Transformations

The foundation of chemo-enzymatic synthesis lies in finding or creating enzymes that can perform the desired chemical transformation with high precision. udg.eduoist.jp For the synthesis of this compound and other benzylisoquinoline alkaloids, key enzymatic reactions include stereoselective reductions, aminations, and methylations.

Scientists are increasingly using computational methods and deep learning to accelerate the discovery and engineering of new enzymes. nih.govnih.gov These tools can screen vast protein sequence databases to find enzymes with potential for a desired reaction. nih.gov Once a candidate enzyme is identified, it can be optimized through protein engineering techniques like directed evolution to improve its activity, stability, and selectivity for non-natural substrates. oist.jpnih.gov

For example, alcohol dehydrogenases (ADHs) and transaminases are crucial for producing chiral alcohols and amines, which are key building blocks. mdpi.comrsc.org Researchers have identified ADHs that show high activity and stereoselectivity in reducing keto-precursors to the corresponding chiral alcohols, which can then be converted to the target alkaloid. mdpi.com Similarly, engineered transaminases can be used for the asymmetric synthesis of chiral amines from ketones. udg.edu

| Enzyme Class | Reaction Catalyzed | Application in Alkaloid Synthesis |

| Alcohol Dehydrogenases (ADHs) | Stereoselective reduction of ketones | Production of chiral alcohol precursors. mdpi.com |

| Transaminases (TAs) | Stereoselective amination of ketones | Production of chiral amine precursors. nih.govudg.edu |

| Oxidoreductases (e.g., P450s) | Regio- and stereoselective hydroxylation | Late-stage functionalization of core scaffolds. nih.gov |

| Methyltransferases (MTs) | Regio- and stereoselective methylation | Mimicking biosynthetic steps like the conversion of reticuline. researchgate.net |

Integration of Chemical and Enzymatic Steps

A successful chemo-enzymatic strategy depends on the seamless integration of biocatalytic and traditional chemical reactions. beilstein-journals.orgfrontiersin.org This can be achieved through sequential, one-pot processes where the product of an enzymatic step becomes the substrate for a subsequent chemical reaction, or vice versa. frontiersin.org

One powerful approach is to use an enzyme to create a key chiral intermediate that would be difficult to produce using conventional chemistry. For instance, an enzyme like a ketoreductase (KRED) can perform a diastereoselective reduction of a prochiral ketone with high precision. mdpi.com This chiral alcohol can then be carried through several steps of chemical synthesis to yield the final natural product.

The development of "hybrid" retrosynthesis models, which combine both enzymatic and synthetic reaction possibilities, is a growing area. nih.gov These computational tools can design novel and efficient synthetic pathways that leverage the unique strengths of both domains, potentially shortening synthetic routes and replacing harsh chemical reagents with milder, enzyme-catalyzed steps. nih.govchemrxiv.org This integrated approach allows chemists to access building blocks that might be inaccessible by either method alone, paving the way for more elegant and sustainable syntheses of complex molecules like this compound. nih.gov

Derivatization and Analog Synthesis

The chemical scaffold of this compound offers multiple sites for structural modification, enabling the synthesis of a variety of derivatives and analogs for research purposes. These modifications can be broadly categorized into derivatization for analytical purposes and the synthesis of analogs with altered pharmacological profiles or for use as research tools.

Strategies for Structural Modification

Structural modification of this compound can be achieved through several synthetic strategies, primarily targeting its functional groups: the phenolic hydroxyl, the methoxy (B1213986) groups, and the tertiary amine. These modifications are often guided by the need to improve analytical detection, alter biological activity, or to probe structure-activity relationships.

Chemical Derivatization for Analytical Purposes:

For analytical applications such as gas chromatography-mass spectrometry (GC-MS), derivatization is often a necessary step to increase the volatility and thermal stability of this compound. jfda-online.com The presence of a polar phenolic hydroxyl group can lead to poor chromatographic peak shape and interactions with the stationary phase. Common derivatization strategies include:

Silylation: This is a widely used technique where the active hydrogen of the hydroxyl group is replaced by a nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. nih.gov Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose. nih.gov TBDMS derivatives, formed using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), offer the advantage of being more stable and less sensitive to moisture compared to TMS derivatives.

Acylation: The hydroxyl group can be converted to an ester through acylation. jfda-online.com Acetic anhydride (B1165640) is a common reagent for this transformation, which can be performed in situ to protect the reactive hydroxyl group and prevent unwanted chemical reactions during analysis. mdpi.com This method has been shown to be effective for the GC-MS analysis of other phenolic compounds. mdpi.com

Enzymatic and Chemo-enzymatic Synthesis of Analogs:

The biosynthesis of benzylisoquinoline alkaloids provides a blueprint for the enzymatic and chemo-enzymatic synthesis of this compound analogs. oup.comoup.com Key enzymatic reactions involved in the natural formation of laudanine can be harnessed to create structural variants.

O-Methylation: The conversion of (R,S)-reticuline to (R,S)-laudanine is catalyzed by the enzyme S-adenosyl-L-methionine:(R,S)-reticuline 7-O-methyltransferase (7OMT). researchgate.netnih.gov This enzymatic step specifically methylates the hydroxyl group at the 7-position. researchgate.net By using analogs of the natural substrate or engineered methyltransferases, it is conceivable to generate a variety of O-methylated analogs of this compound.

Demethylation and Further Modification: While laudanine is a methylated product, its precursor, reticuline, and other related alkaloids undergo various modifications in nature, including demethylation and the formation of new ring structures. google.com These natural pathways suggest that demethylation of one or more methoxy groups in this compound could be a viable strategy to create new analogs, which could then be subjected to further derivatization at the newly formed hydroxyl positions.

The synthesis of analogs of related alkaloids, such as the aporphine (B1220529) alkaloid laurolitsine, often involves multi-step chemical syntheses that could be adapted for this compound. researchgate.net These synthetic routes provide a framework for creating a diverse library of this compound analogs with modifications at various positions of the benzylisoquinoline core.

Synthesis of Deuterated or Labeled this compound for Research

Isotopically labeled versions of this compound are invaluable tools for a range of research applications, including metabolic studies, receptor binding assays, and as internal standards in quantitative analysis. The most common isotopes used for this purpose are deuterium (B1214612) (²H or D), tritium (B154650) (³H or T), and carbon-14 (B1195169) (¹⁴C).

Deuterium Labeling:

The synthesis of deuterated (S)-laudanine has been reported and provides a direct template for the preparation of labeled this compound. researchgate.net One established method involves the methylation of a suitable precursor, such as (S)-reticuline N-oxide, using deuterated methyl iodide (CD₃I), followed by deprotection. researchgate.net This approach can introduce a deuterated methyl group at the 7-O-position. Further methylation at other positions using deuterated reagents can lead to multiply labeled molecules. researchgate.net

Tritium Labeling:

Tritium labeling offers high specific activity, which is particularly advantageous for receptor binding studies where high sensitivity is required. nih.govmdpi.com Several general methods for tritium labeling could be applied to the synthesis of [³H]-(R)-laudanine:

Tritide Reduction: A precursor molecule with a suitable functional group, such as a ketone or an ester, can be reduced using a tritium-containing reducing agent like sodium borotritide (NaBT₄) to introduce the tritium label. mdpi.com

Catalytic Tritiation: This method involves the reduction of a double bond or the replacement of a halogen with tritium gas (T₂) in the presence of a metal catalyst like palladium on carbon (Pd/C). nih.gov A precursor to this compound containing an appropriate unsaturation or a halogen atom could be synthesized and then subjected to catalytic tritiation. nih.govresearchgate.net

Methylation with [³H]-Iodomethane: Similar to deuterium labeling, [³H]-methyl iodide can be used to introduce a tritiated methyl group at a specific position, such as the N-methyl group or one of the O-methyl groups, via alkylation of a desmethyl precursor. nih.gov

Carbon-14 Labeling:

Carbon-14 labeling is often preferred for metabolic studies because the ¹⁴C label is generally more stable than tritium and less prone to metabolic exchange. wuxiapptec.com The synthesis of ¹⁴C-labeled this compound would typically involve a multi-step chemical synthesis starting from a simple ¹⁴C-labeled precursor, such as [¹⁴C]barium carbonate or [¹⁴C]potassium cyanide. selcia.com These precursors can be converted into key building blocks like [¹⁴C]iodomethane or other [¹⁴C]-containing intermediates, which are then incorporated into the this compound structure through a carefully designed synthetic route. wuxiapptec.comselcia.com The position of the ¹⁴C label must be chosen to be metabolically stable to ensure that the label remains with the core structure of the molecule throughout its metabolic fate. selcia.com

Biological and Pharmacological Investigations of R Laudanine Excluding Human Clinical Data

In Vitro Cellular and Molecular Mechanisms of Action

Receptor Binding and Activation Studies (e.g., Radioligand Binding Assays)

Radioligand binding assays are a fundamental technique used to characterize the interaction between a ligand (like (R)-laudanine) and its receptor. nih.govoncodesign-services.com These assays utilize a radioactively labeled ligand to measure its binding to receptors with high precision and sensitivity. oncodesign-services.comgiffordbioscience.com There are several types of radioligand binding assays, including saturation experiments to determine receptor density (Bmax) and ligand affinity (Kd), and competition assays to determine the affinity of unlabeled compounds. nih.govgiffordbioscience.com

While specific radioligand binding data for this compound is not extensively detailed in the provided search results, the general principles of these assays are crucial for understanding how its receptor interactions would be scientifically evaluated. For instance, studies on other compounds demonstrate how these assays are used to determine binding affinities (Ki values) and receptor selectivity. universiteitleiden.nlresearchgate.net The process typically involves incubating a preparation containing the target receptor with the radioligand and then separating the bound from the unbound ligand to measure radioactivity. giffordbioscience.com

The activation of receptors by a ligand initiates intracellular signaling cascades. flinders.edu.auplos.org Upon ligand binding, receptors can undergo conformational changes that trigger downstream events, such as the phosphorylation of specific proteins. flinders.edu.auplos.orgfrontiersin.org The study of these activation mechanisms is essential to understanding the functional consequences of receptor binding. frontiersin.orgbiorxiv.org

Enzyme Inhibition or Activation Studies

This compound is involved in the biosynthesis of other alkaloids through enzymatic reactions. Specifically, it is synthesized from (R)-reticuline by the enzyme S-adenosyl-L-methionine:(R,S)-reticuline 7-O-methyltransferase (7OMT). ebi.ac.ukresearchgate.net This enzyme catalyzes the methylation of the 7-hydroxyl group of reticuline (B1680550) to produce laudanine (B1197096). researchgate.netenzyme-database.orgmdpi.com The enzyme from Papaver somniferum (opium poppy) can utilize both (S)- and (R)-reticuline with similar efficiency. enzyme-database.org

Enzyme inhibition studies are crucial for understanding how a compound might affect metabolic pathways. nih.govnih.gov These studies can determine whether an inhibitor acts reversibly or irreversibly and can characterize the type of inhibition (e.g., competitive, non-competitive). nih.govlongdom.org While specific inhibitory or activating effects of this compound on other enzymes are not detailed in the provided results, the enzymatic context of its formation is well-established. ebi.ac.ukresearchgate.netresearchgate.net

Table 1: Enzyme Involved in this compound Synthesis

| Enzyme Name | Substrate(s) | Product | Function |

|---|---|---|---|

| S-adenosyl-L-methionine:(R,S)-reticuline 7-O-methyltransferase (7OMT) | (R)-reticuline, S-adenosyl-L-methionine | This compound, S-adenosyl-L-homocysteine | Catalyzes the methylation of (R)-reticuline to form this compound. ebi.ac.ukresearchgate.net |

Cellular Signaling Pathway Modulation

The interaction of a compound with a receptor can modulate various intracellular signaling pathways, leading to a cellular response. researchgate.net These pathways, such as the Jak-STAT and Ras-MAPK pathways, are complex networks that regulate fundamental cellular processes like gene expression, proliferation, and differentiation. researchgate.netmdpi.comwikipedia.org

While the specific signaling pathways modulated by this compound are not explicitly detailed in the provided search results, the general mechanisms of signal transduction provide a framework for how it might act. For example, ligand binding to a G protein-coupled receptor can activate intracellular kinases, leading to a cascade of phosphorylation events that ultimately alter cellular function. researchgate.netnih.gov The specific effects of this compound would depend on the receptors it binds to and their coupling to downstream signaling molecules.

Preclinical Activity Profiling in Model Systems (e.g., Antiprotozoal Activity in Leishmania donovani axenic amastigotes)

Preclinical activity profiling involves testing a compound in various in vitro and in vivo models to assess its potential therapeutic effects. mdpi.comnih.gov One area of investigation for compounds like this compound is their antiprotozoal activity.

In a study screening for antiprotozoal compounds, this compound was tested for its activity against Leishmania donovani axenic amastigotes, the clinically relevant stage of the parasite that causes visceral leishmaniasis. frontiersin.org The results indicated that this compound showed only marginal activity, with an IC50 value greater than 150 µM. frontiersin.org This finding was consistent with previous reports on the weak antileishmanial activity of similar alkaloids. frontiersin.org

Table 2: In Vitro Antiprotozoal Activity of this compound

| Parasite | Model System | Activity (IC50) | Reference |

|---|---|---|---|

| Leishmania donovani | Axenic amastigotes | > 150 µM | frontiersin.org |

In Vivo Preclinical Studies (Excluding Human Data)

Animal Model Applications for Pharmacological Evaluation

While the provided search results mention the use of animal models for evaluating the analgesic and anti-inflammatory effects of laudanine, specific details regarding the experimental design, animal species used, and quantitative outcomes for this compound are not available. The general application of animal models in pharmacology involves creating disease models to test the potential therapeutic effects of a substance. dergipark.org.tr

Pharmacokinetic and Metabolic Fate Investigations in Preclinical Models (Excluding Human)

The study of a compound's pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes it (ADME)—is a cornerstone of preclinical development. wuxiapptec.com Such investigations in animal models are crucial for understanding a drug candidate's behavior and for optimizing its properties before any potential human trials. wuxiapptec.com For this compound, a benzylisoquinoline alkaloid, its metabolic fate is primarily understood in the context of its role as a key intermediate in the biosynthesis of other important alkaloids within plants like Papaver somniferum. mdpi.comnih.gov

Metabolic Fate: In the biosynthetic pathway of papaverine (B1678415), (S)-reticuline undergoes methylation by the enzyme reticuline 7-O-methyltransferase (7OMT) to generate (S)-laudanine. mdpi.comresearchgate.net Subsequently, laudanine is acted upon by a 3′-O-methyltransferase, which adds another methyl group to form laudanosine (B1674548). mdpi.comnih.gov Laudanosine can then be further metabolized through N-demethylation to yield tetrahydropapaverine, a direct precursor to papaverine. researchgate.netresearchgate.net This positions laudanine as a critical metabolic junction, linking reticuline to the papaverine branch of alkaloid synthesis. mdpi.com The enzymes involved, particularly O-methyltransferases and N-methyltransferases, are central to the structural diversification of benzylisoquinoline alkaloids. frontiersin.org

Pharmacokinetic Profile in Animal Models: While detailed pharmacokinetic studies specifically for this compound are not extensively reported in publicly available literature, data from its direct metabolite, laudanosine, provides insight into how such a compound behaves in preclinical models. Laudanosine's pharmacokinetics have been examined in several animal species, often in the context of it being a metabolite of the neuromuscular blocking agent atracurium. nih.gov

In rats, laudanosine was found to have a protein binding of 80%, with 15-20% of the compound being excreted by the kidneys. nih.gov Studies in various species have established that laudanosine crosses the blood-brain barrier. medchemexpress.com The table below summarizes key pharmacokinetic findings for laudanosine in different animal models.

Interactive Data Table: Preclinical Pharmacokinetic and Pharmacodynamic Observations for Laudanosine

| Species | Model/Parameter | Observation | Reference(s) |

| Rat | Protein Binding | 80% | nih.gov |

| Rat | Renal Excretion | 15-20% | nih.gov |

| Rat | Convulsive Plasma Level | >17 µg/ml | nih.gov |

| Dog | Behavioral Effects | No disturbances at plasma concentrations of ~1.2 µg/ml | researchgate.net |

| Dog | Cardiovascular Effects | Hypotension and bradycardia at plasma concentrations >6 µg/ml | researchgate.net |

| Dog | Seizure Activity | Epileptic EEG spiking at >10 µg/ml; prolonged seizures at >17 µg/ml | researchgate.netoup.com |

| Cat | Seizure Activity | No EEG evidence of epileptiform activity at up to 100 µg/ml | oup.com |

| Rabbit | Motor Effects | Uncoordinated body movements at 5 µg/ml | oup.com |

These studies on laudanosine illustrate the typical parameters evaluated in preclinical models, which include determining plasma concentrations, protein binding, routes of excretion, and correlation of plasma levels with physiological or toxicological effects. nih.govresearchgate.net Such data are vital for establishing a preliminary therapeutic window and understanding the compound's disposition in a living system. wm.edu

Exploratory and Confirmatory Preclinical Research Designs

The preclinical evaluation of a compound like this compound follows a structured progression from initial screening to more definitive in vivo testing. nih.gov This process is designed to efficiently identify biological activity and validate its potential therapeutic relevance. researchgate.net

Exploratory Research: The initial phase involves broad, exploratory research to identify any potential bioactivity. xiahepublishing.com This typically begins with in vitro screening, where the compound is tested against a variety of biological targets, such as enzymes or cell lines. mdpi.com For alkaloids, these screens often assess activities like cytotoxicity against cancer cells, antimicrobial effects, or inhibition of specific enzymes like acetylcholinesterase. researchgate.netejgm.co.uk The goal of this exploratory phase is not necessarily to produce conclusive evidence, but to generate robust and reliable data that can justify further investigation. xiahepublishing.com

Confirmatory Research: If promising activity is identified in exploratory screens, the research moves to a confirmatory phase. This stage involves more complex and physiologically relevant models to validate the initial findings. mendeley.com In vivo animal models are central to this phase. mdpi.com For example, if an alkaloid shows anticancer activity in vitro, its efficacy would then be tested in an animal model, such as a zebrafish or rodent xenograft model where human cancer cells are implanted into the animal. researchgate.netresearchgate.net These studies aim to confirm that the compound retains its activity in a whole organism and provide preliminary insights into its efficacy and potential therapeutic application. nih.gov

The table below outlines a general framework for the preclinical research design applicable to a novel compound.

Interactive Data Table: Phased Preclinical Research Design Framework

| Phase | Objective | Typical Methodologies | Example for an Alkaloid | Reference(s) |

| Exploratory | Identify potential biological activity. | In vitro assays: Cell viability (e.g., MTT assay), enzyme inhibition assays, receptor binding assays. | Testing this compound against a panel of human cancer cell lines to detect cytotoxic effects. | xiahepublishing.comresearchgate.netejgm.co.uk |

| Confirmatory | Validate in vitro findings in a living system. | In vivo models: Rodent disease models (e.g., xenografts), zebrafish models. | Administering this compound to mice with tumor xenografts to measure inhibition of tumor growth. | nih.govresearchgate.net |

| Pharmacological | Characterize the compound's mechanism and PK/PD profile. | In vivo pharmacokinetic studies, mechanism of action studies (e.g., target engagement). | Determining the half-life and clearance of this compound in rats and assessing its effect on a specific molecular target in vivo. | wuxiapptec.combienta.net |

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry that links the chemical structure of a compound to its biological activity. wm.educhemmethod.com By systematically modifying a lead compound's structure, researchers can identify which chemical moieties are essential for its activity (the pharmacophore) and which can be altered to improve properties like potency, selectivity, or pharmacokinetic parameters. wm.edu While specific SAR studies for this compound are not widely documented, the principles can be understood through research on related benzylisoquinoline alkaloids.

Ligand-Target Interactions

Understanding how a ligand (like this compound) interacts with its biological target at a molecular level is key to explaining its activity and is a prerequisite for rational drug design. nih.gov These interactions are governed by weak intermolecular forces, such as hydrogen bonds and hydrophobic interactions. mdpi.com

For the broader class of benzylisoquinoline alkaloids, a range of biological targets has been identified. For instance, bis(benzylisoquinoline) alkaloids like tetrandrine (B1684364) are known to act as calcium channel blockers. nih.govamegroups.cnwikipedia.org Other alkaloids from this class have been investigated as inhibitors of enzymes crucial to neurodegenerative diseases, such as acetylcholinesterase (AChE). frontiersin.orgnih.gov

Computational methods, particularly molecular docking, are invaluable tools for predicting and analyzing these ligand-target interactions. d-nb.infoscirp.org Docking simulations place a ligand into the binding site of a target protein and calculate a score based on the predicted binding affinity. mdpi.com This allows researchers to visualize the binding pose and identify key amino acid residues involved in the interaction. mdpi.com For example, docking studies of stepholidine derivatives, which are also benzylisoquinoline alkaloids, in the active site of AChE revealed that π-π stacking interactions were dominant and identified key residues within the enzyme's binding gorge that contribute to the interaction. frontiersin.org

Interactive Data Table: Example of Ligand-Target Interaction Analysis from a Docking Study (Based on data for stepholidine derivatives, as a model for benzylisoquinoline alkaloids)

| Compound | Target Enzyme | Key Interacting Residues (Predicted) | Dominant Interaction Type | Reference(s) |

| (7R,13aS)-7-benzylstepholidine | T. californica AChE | Trp84, Tyr334, Phe330 | π-π stacking | frontiersin.org |

| (7S,13aS)-7-benzylstepholidine | T. californica AChE | Trp84, Tyr334, Phe330 | π-π stacking | frontiersin.org |

| Galantamine (Reference) | T. californica AChE | Trp84, Phe330 | Hydrogen bond, π-π stacking | frontiersin.org |

This type of analysis provides a structural hypothesis for the observed biological activity and serves as a foundation for designing new analogs with improved affinity or selectivity.

Rational Design of Modified this compound Structures

Rational design uses the knowledge of a compound's SAR and ligand-target interactions to guide the synthesis of new, improved analogs. nih.gov This approach is more efficient than traditional random screening. nih.gov Structure-based design, for example, utilizes the 3D structure of the target protein to design molecules that fit perfectly into the binding site and form optimal interactions. nih.gov

Although specific examples of the rational design of this compound analogs are scarce, the principles can be applied to its scaffold. Based on SAR data from related compounds and hypothetical docking models, one could propose specific modifications to the this compound structure to modulate its activity. For example, if a particular hydroxyl or methoxy (B1213986) group is found to be crucial for forming a hydrogen bond with the target, it would be preserved. Conversely, if a region of the molecule is exposed to the solvent or a hydrophobic pocket, adding or modifying substituents at that position could enhance binding or alter solubility. nih.gov

Studies on other alkaloids demonstrate this principle. For instance, hybrids of the diterpenoid alkaloid lappaconitine (B608462) were designed and synthesized to reduce its toxicity while retaining its analgesic and antiarrhythmic activities. mdpi.com Similarly, new benzyltetrahydroprotoberberine alkaloids were designed based on the stepholidine template to act as AChE inhibitors. frontiersin.org

The table below illustrates a conceptual approach to the rational design of this compound analogs.

Interactive Data Table: Conceptual Rational Design of this compound Analogs

| Structural Modification on Laudanine Scaffold | Design Rationale | Potential Outcome |

| Demethylation of methoxy groups | Increase hydrogen bonding potential with target. | Increased potency or altered selectivity. |

| Addition of bulky hydrophobic groups to the benzyl (B1604629) ring | Enhance binding in a hydrophobic pocket of the target. | Increased affinity and potency. |

| Replacement of the N-methyl group with a longer alkyl chain | Probe for additional binding interactions or alter solubility. | Modified pharmacokinetic profile or potency. nih.gov |

| Isosteric replacement of the isoquinoline (B145761) core | Maintain overall shape while altering electronic properties. | Improved metabolic stability or novel activity. |

This systematic approach allows for the targeted optimization of a lead compound, aiming to create derivatives with a superior therapeutic profile. wm.edunih.gov

Advanced Analytical Methodologies for R Laudanine Research

Extraction and Isolation Techniques from Biological Matrices

The initial and critical step in studying (R)-laudanine from natural sources, such as Papaver somniferum, involves its extraction and isolation from the intricate biological matrix. nih.govcdnsciencepub.com This process aims to separate the target alkaloid from a multitude of other compounds, including other alkaloids, lipids, proteins, and pigments. chromatographytoday.com The choice of method depends on factors like the nature of the biological material, the concentration of this compound, and the desired purity of the final product.

Solvent Extraction and Liquid-Liquid Partitioning

Solvent extraction, also known as liquid-liquid extraction (LLE), is a foundational technique for the initial recovery of this compound from biological samples. organomation.comwikipedia.org This method leverages the differential solubility of this compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent. wikipedia.orglibretexts.org The process involves selecting a solvent system where this compound has a high partition coefficient, favoring its transfer into the organic phase while leaving many impurities behind in the aqueous phase. organomation.comchromatographyonline.com

The pH of the aqueous phase is a critical parameter in the extraction of alkaloids like this compound. researchgate.net Since this compound is a basic compound, adjusting the pH of the aqueous solution can significantly influence its charge state and, consequently, its solubility in the organic solvent. researchgate.netresearchgate.net For instance, maintaining the aqueous phase at a pH about two units above the pKa of the basic analyte can enhance its partitioning into the organic solvent. chromatographyonline.comresearchgate.net Common organic solvents used in the extraction of alkaloids include chloroform, diethyl ether, and ethyl acetate. organomation.com

The efficiency of the extraction can be further improved by techniques such as "salting out," where a high concentration of a salt like sodium sulfate (B86663) is added to the aqueous phase. chromatographyonline.com This increases the polarity of the aqueous layer, thereby reducing the solubility of the less polar this compound and driving it into the organic phase. chromatographyonline.com

| Parameter | Description | Significance in this compound Extraction |

|---|---|---|

| Solvent Choice | Selection of an appropriate immiscible organic solvent (e.g., chloroform, ethyl acetate). organomation.com | Determines the efficiency of partitioning. The solvent should have high solubility for this compound and be immiscible with the aqueous phase. wikipedia.org |

| pH Adjustment | Modification of the aqueous phase pH to control the ionization state of this compound. researchgate.net | As a basic alkaloid, increasing the pH of the aqueous solution suppresses its protonation, making it more soluble in the organic phase. researchgate.netresearchgate.net |

| Partition Coefficient (LogP) | The ratio of the concentration of a compound in the organic phase to its concentration in the aqueous phase at equilibrium. chromatographyonline.com | A higher LogP value indicates greater affinity for the organic solvent and more efficient extraction. chromatographyonline.com |

| Salting Out | Addition of a salt to the aqueous phase to decrease the solubility of the analyte. chromatographyonline.com | Increases the partition coefficient, driving more this compound into the organic phase. chromatographyonline.com |

Chromatographic Separation Methods (e.g., HPLC, GC, TLC, Preparative Chromatography)

Following initial extraction, chromatographic techniques are indispensable for the purification and isolation of this compound. ijpsjournal.comresearchgate.net These methods separate compounds based on their differential distribution between a stationary phase and a mobile phase. ijpsjournal.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful and widely used technique for the separation, identification, and quantification of alkaloids like this compound. nih.govnih.gov In a typical HPLC setup for alkaloid separation, a reversed-phase (RP) column (e.g., C18) is often used, where the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water with additives like formic acid to improve peak shape. researchgate.netnih.gov For instance, this compound has been successfully isolated using semipreparative RP-HPLC. nih.gov

Gas Chromatography (GC): GC separates compounds based on their volatility and interaction with a stationary phase. reddit.com While less common for the primary isolation of non-volatile alkaloids like this compound, GC can be employed for analysis, often after derivatization to increase volatility.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method for monitoring the progress of an extraction and purification, and for preliminary identification of compounds. ijpsjournal.comreddit.com For alkaloid analysis, silica (B1680970) gel plates are commonly used as the stationary phase, with a solvent system (mobile phase) tailored to achieve good separation. researchgate.net The separated compounds are visualized as spots on the plate.

Preparative Chromatography: When larger quantities of pure this compound are required, preparative chromatography is employed. researchgate.net This can involve column chromatography using stationary phases like silica gel or Sephadex, or preparative HPLC. nih.govtjnpr.org The choice of the stationary and mobile phases is crucial for achieving high resolution and purity. For example, column chromatography on silica gel with a gradient of dichloromethane (B109758) and methanol (B129727) has been used to fractionate extracts containing laudanine (B1197096). nih.gov

| Technique | Principle | Application in this compound Research |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase under high pressure. tricliniclabs.com | High-resolution separation and purification of this compound from complex mixtures. nih.govnih.gov Both analytical and preparative scales are used. researchgate.nettjnpr.org |

| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase based on their interaction with a stationary phase. reddit.com | Analysis of this compound, often requiring derivatization to enhance volatility. Can be coupled with mass spectrometry (GC-MS). nih.gov |

| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material (stationary phase) by a solvent (mobile phase) moving up the plate. ijpsjournal.com | Rapid screening of fractions, monitoring reaction progress, and preliminary identification. researchgate.net |

| Preparative Chromatography | Chromatography performed on a larger scale to isolate and purify substantial quantities of a compound. researchgate.net | Isolation of milligram to gram quantities of pure this compound for further structural and biological studies. nih.gov |

Advanced Extraction Methodologies (e.g., Supercritical Fluid Extraction, Microwave-Assisted Extraction)

In recent years, green and efficient extraction techniques have gained prominence for the isolation of natural products. nih.gov

Supercritical Fluid Extraction (SFE): SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. ajgreenchem.comnih.gov Supercritical fluids possess properties of both liquids and gases, allowing for efficient penetration into the plant matrix and effective dissolution of target compounds. mdpi.com SFE is advantageous due to its use of a non-toxic, inexpensive, and environmentally benign solvent (CO2), and the ease of solvent removal from the extract. nih.gov The selectivity of SFE can be fine-tuned by adjusting parameters such as pressure, temperature, and the use of co-solvents like ethanol (B145695). nih.gov For alkaloid extraction, pressures around 300 bar and temperatures around 60°C with ethanol as a co-solvent have been found to be effective. nih.gov

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and the sample matrix, leading to the disruption of plant cells and the enhanced release of target compounds into the solvent. pensoft.netresearchgate.net This technique offers several advantages, including reduced extraction time, lower solvent consumption, and higher extraction yields compared to conventional methods. mdpi.commdpi.com The efficiency of MAE is influenced by factors such as microwave power, extraction time, solvent type, and the solid-to-liquid ratio. pensoft.net

Spectroscopic and Spectrometric Characterization Methods

Once this compound has been isolated in a pure form, a combination of spectroscopic and spectrometric techniques is employed for its unambiguous structural elucidation and characterization. rsc.orgmdpi.comrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. emerypharma.comresearchgate.net

1D NMR: One-dimensional NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, provides fundamental information about the chemical environment of the hydrogen and carbon atoms in the this compound molecule. emerypharma.com The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum reveal the number and connectivity of protons, while the ¹³C NMR spectrum indicates the number and type of carbon atoms present. emerypharma.com

2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide more detailed structural information by revealing correlations between different nuclei. researchgate.netnih.gov

COSY spectra show correlations between coupled protons, helping to establish the spin systems within the molecule. emerypharma.com

HSQC spectra correlate directly bonded proton and carbon atoms.

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the carbon skeleton and assigning the positions of substituents. reddit.com

These combined NMR techniques allow for the complete assignment of all proton and carbon signals, confirming the identity and stereochemistry of this compound.

Mass Spectrometry (MS and MS/MS techniques, e.g., API-ionspray)

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. researchgate.net

Mass Spectrometry (MS): In the analysis of this compound, a soft ionization technique such as electrospray ionization (ESI) or atmospheric pressure ionization (API)-ionspray is typically used to generate a protonated molecular ion [M+H]⁺. researchgate.netresearchgate.net This allows for the accurate determination of the molecular weight of the compound.

Tandem Mass Spectrometry (MS/MS): MS/MS takes the analysis a step further by isolating the molecular ion and subjecting it to fragmentation. speciation.netnih.gov The resulting fragment ions provide valuable structural information, creating a "fingerprint" of the molecule. nih.gov The fragmentation pattern of this compound can be used to confirm its identity and distinguish it from its isomers. The use of API-ionspray MS/MS has proven to be a sensitive method for the structural elucidation of isoquinoline (B145761) alkaloids in very small quantities. researchgate.net

| Technique | Information Obtained | Application for this compound |

|---|---|---|

| 1D NMR (¹H, ¹³C) | Provides information on the chemical environment, connectivity, and number of proton and carbon atoms. emerypharma.com | Initial structural assessment, including the number and types of protons and carbons. researchgate.net |

| 2D NMR (COSY, HSQC, HMBC) | Reveals correlations between nuclei (H-H, C-H), allowing for detailed structural assembly. researchgate.netnih.gov | Complete assignment of the molecular structure and confirmation of connectivity between atoms. reddit.com |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition. researchgate.net | Accurate mass measurement of the molecular ion [M+H]⁺. nih.gov |

| Tandem Mass Spectrometry (MS/MS) | Provides structural information through the analysis of fragment ions. speciation.netnih.gov | Confirmation of the structure through characteristic fragmentation patterns, distinguishing it from isomers. researchgate.net |

Optical Spectroscopy (UV-Vis and Circular Dichroism)

Optical spectroscopy provides valuable insights into the electronic properties and stereochemistry of chiral molecules like this compound.

UV-Vis Spectroscopy: This technique measures the absorption of ultraviolet and visible light by a molecule, which is dependent on its electronic structure. libretexts.orgwikipedia.org Molecules with chromophores, or light-absorbing groups, undergo electronic transitions from a ground state to an excited state upon absorbing light of a specific wavelength. libretexts.org For this compound, the aromatic rings constitute the primary chromophores. The UV-Vis spectrum, a plot of absorbance versus wavelength, is useful for both qualitative and quantitative analysis. upi.edu The Beer-Lambert law provides the basis for quantitative measurements, stating that absorbance is directly proportional to the concentration of the analyte and the path length of the light through the sample. wikipedia.org A typical UV-Vis spectrum for a benzylisoquinoline alkaloid will show characteristic absorption bands. For instance, related alkaloids exhibit absorption maxima that can be used for identification purposes. scispace.com

Circular Dichroism (CD) Spectroscopy: As a chiral molecule, this compound interacts differently with left- and right-circularly polarized light. ntu.edu.sg CD spectroscopy measures this differential absorption, providing information that is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration and conformational changes. ntu.edu.sgmdpi.com A CD spectrum can show both positive and negative peaks, and for enantiomers, the spectra are typically mirror images. nih.gov This technique is particularly powerful for distinguishing between the (R) and (S) enantiomers of laudanine. The magnitude of the CD signal is proportional to the enantiomeric purity of the sample. nih.gov The study of protein-ligand interactions can also be facilitated by CD spectroscopy, as the binding of a ligand like this compound to a protein can induce a CD signal. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. Each type of bond and functional group absorbs IR radiation at a characteristic frequency, resulting in a unique spectral fingerprint for the molecule. For this compound, the IR spectrum would reveal characteristic absorption bands corresponding to its various structural features. While specific, comprehensive IR data for this compound is not abundantly available in the public domain, the expected absorptions can be predicted based on its structure, which includes C-H bonds (both aromatic and aliphatic), C-O bonds of the methoxy (B1213986) and hydroxyl groups, C-N bond of the tertiary amine, and C=C bonds of the aromatic rings. taylorfrancis.com

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of this compound in complex mixtures. scispace.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a cornerstone technique in modern analytical chemistry, combining the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of mass spectrometry. wikipedia.org LC-MS is particularly well-suited for analyzing polar and thermally labile compounds like this compound, which are common in natural product extracts. wikipedia.org The technique allows for the separation of this compound from other components in a mixture, followed by its ionization and mass analysis, providing information on its molecular weight and structure through fragmentation patterns. wikipedia.org LC-MS/MS, or tandem mass spectrometry, further enhances selectivity and is widely used in proteomics and metabolomics to identify and quantify compounds in complex biological samples. wikipedia.org For example, LC-MS/MS methods have been developed for the quantification of various drugs and their metabolites in biological fluids. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful hyphenated technique that separates volatile and thermally stable compounds in the gas phase before detection by mass spectrometry. mdpi.com For non-volatile compounds like this compound, derivatization is often required to increase their volatility. chromatographyonline.com For instance, reticuline (B1680550), a related benzylisoquinoline alkaloid, has been analyzed by GC-MS after derivatization to its trimethylsilyl (B98337) ethers or acetyl esters. nih.gov This technique has been instrumental in identifying and characterizing alkaloids in various samples, including opium. nih.gov The use of specific derivatization methods can make analytes more suitable for GC analysis. chromatographyonline.com

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): LC-NMR directly couples HPLC with NMR spectroscopy, allowing for the acquisition of detailed structural information of compounds separated from a mixture without the need for prior isolation. iosrphr.org This is particularly advantageous for the analysis of complex natural product extracts where many closely related substances may be present. iosrphr.org The non-destructive nature of NMR detection means that samples can be recovered for further analysis. wiley.com LC-NMR can be operated in on-flow, stop-flow, or loop-storage modes to accommodate different analytical needs. mdpi.com The integration of LC with both NMR and MS (LC-NMR-MS) provides an even more powerful platform for the unambiguous identification of natural products, combining separation with comprehensive spectroscopic data. researchgate.net

In the field of natural product research, dereplication is the rapid process of identifying known compounds in a crude extract to avoid their redundant isolation. Modern dereplication strategies heavily rely on hyphenated techniques like LC-MS. scispace.comrsc.org By creating a database of known compounds with their corresponding retention times, UV spectra, and mass spectral data, new extracts can be quickly screened. scispace.com An integrative approach using techniques like leaf spray mass spectrometry followed by HPLC-DAD-MS/MS and NMR has proven to be a useful strategy for the dereplication of isoquinoline-derived alkaloids. scielo.brscielo.br These methods allow for the tentative identification of numerous alkaloids in a single run, significantly accelerating the discovery of new compounds. scispace.comscielo.br

LC-MS, GC-MS, LC-NMR

Quantitative Analysis and Validation of Analytical Methods

Accurate and reliable quantification of this compound, especially in complex matrices such as plasma or plant extracts, requires the development and validation of robust analytical methods.

The development of a quantitative assay involves several critical steps, including sample preparation, selection of the analytical technique, and optimization of the method parameters. chromatographyonline.com Complex matrices often introduce interferences that can affect the accuracy and precision of the analysis. chromatographyonline.com Therefore, effective sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are often necessary to remove interfering substances. chromatographyonline.com

Method validation is a formal process that demonstrates an analytical procedure is suitable for its intended purpose. gavinpublishers.comscielo.br The key validation parameters, as outlined by guidelines from organizations like the International Council for Harmonisation (ICH), include: ich.orgeuropa.eu

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. gavinpublishers.com

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. gavinpublishers.com

Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. gavinpublishers.com

Accuracy: The closeness of the test results obtained by the method to the true value. ich.org It is often assessed by recovery studies. iosrphr.org

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). ich.org

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. scielo.br

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scielo.br

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. gavinpublishers.com

For the quantitative analysis of small molecules in complex matrices, techniques like UPLC-QTOF-MS have been successfully employed, demonstrating good accuracy and precision at low concentrations. researchgate.net The development and validation of such methods are crucial for applications ranging from pharmacokinetic studies to the quality control of herbal medicines.

Ensuring Analytical Rigor and Reproducibility

The strict application of the scientific method is crucial for ensuring the rigor and reproducibility of research involving this compound. uic.edunih.gov This involves a multifaceted approach encompassing unbiased experimental design, meticulous methodology, and transparent reporting of results. uic.edunih.gov For analytical studies on this compound, this translates to the validation of analytical procedures, implementation of quality control measures, and adherence to standardized reporting practices. greenskybio.comnih.gov

The validation of an analytical method is fundamental to ensuring that it is reliable and accurate for its intended purpose. greenskybio.com This process involves establishing key performance characteristics of the method. nih.gov

Key Method Validation Parameters:

| Parameter | Description | Importance in this compound Analysis |

| Accuracy | The closeness of the measured value to the true value. greenskybio.com | Essential for the correct quantification of this compound in various matrices. Standard reference materials are often used for verification. greenskybio.com |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. greenskybio.com | Ensures that the analytical method provides consistent and repeatable results for this compound measurements. It is typically expressed as the relative standard deviation (RSD). plantsjournal.comresearchgate.net |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. nih.gov | A linear response (often with a correlation coefficient, R², greater than 0.99) is crucial for accurate quantification over a range of expected this compound concentrations. plantsjournal.comresearchgate.net |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. greenskybio.com | Important for determining the presence of trace amounts of this compound. nih.govnih.gov |

| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. greenskybio.com | Crucial for reliably measuring low concentrations of this compound in various samples. nih.govnih.gov |

Detailed Research Findings in Analytical Method Validation for Isoquinoline Alkaloids:

Numerous studies have focused on developing and validating analytical methods for isoquinoline alkaloids, a class of compounds that includes this compound. These studies provide valuable insights into achieving analytical rigor.

For instance, a study on the quantification of isoquinoline alkaloids in Stephania dielsiana roots using a validated HPLC-DAD method demonstrated excellent linearity (R² > 0.99) for all analyzed compounds. The method also showed low deviation for intra- and inter-day precision with a relative standard deviation (RSD) of less than 2%. The sensitivity was high, with a limit of detection (LOD) of 30 ng/mL and a limit of quantification (LOQ) of 90 ng/mL for crebanine, and 20 ng/mL (LOD) and 50 ng/mL (LOQ) for dehydrocrebanine. researchgate.net

Another study developing a UPLC-ESI-MS/MS method for bioactive alkaloids in Thalictrum species reported calibration curves with R² values ≥0.9988 over a concentration range of 0.5-1000 ng/mL. The precision was confirmed with intra-day and inter-day RSD values ranging from 0.40-2.10% and 0.74-2.37%, respectively. The method's reproducibility was high, with RSD values for seven compounds in the range of 0.69-3.1%. plantsjournal.com

Furthermore, research on determining isoquinoline alkaloids in Papaver species using ion mobility spectrometry (IMS) and HPLC validated the method for linearity, repeatability, recovery, LOD, and LOQ. The detection limits for morphine, codeine, and thebaine were 0.2, 0.2, and 0.05 mg/L, respectively. nih.gov

Quality Control Measures:

Implementing robust quality control (QC) procedures is essential for maintaining the reliability of this compound analysis over time. greenskybio.comlifeasible.com This includes the routine analysis of quality control samples, such as blanks, calibration standards, and matrix spikes, to monitor the performance of the analytical method. europa.eunih.gov The use of standard reference materials, where available, can help ensure the accuracy of the measurements. greenskybio.com

Reproducibility and Transparency:

To ensure the reproducibility of research findings, it is imperative to provide a detailed description of the experimental design, sample preparation, analytical methodology, and data analysis techniques. mdpi.comstanford.edu This includes specifying the make and model of instruments, column types, mobile phase compositions, and mass spectrometry parameters. scispace.com The transparent reporting of all results, including any limitations of the study, allows other researchers to replicate the work and build upon the findings. nih.govmdpi.com

Computational and in Silico Studies of R Laudanine

Molecular Modeling and Docking Simulations for Target Interaction Prediction

Molecular modeling and docking simulations are powerful computational techniques used to predict the binding of a small molecule, or ligand, to a macromolecular target, typically a protein. openaccessjournals.comscielo.br This process, often referred to as in silico target fishing or reverse docking, is crucial in the early stages of drug discovery for identifying potential biological targets of a compound, exploring its mechanism of action, and predicting potential off-target effects that could lead to adverse reactions. frontiersin.orgnih.govnih.gov For natural products like (R)-laudanine, a benzylisoquinoline alkaloid, these methods offer a way to rapidly screen against vast libraries of protein structures to generate hypotheses about its pharmacological profile. plos.orgnih.gov

The process begins with generating a three-dimensional model of this compound. A molecular docking algorithm then systematically places the ligand into the binding site of a target protein from a structural database like the Protein Data Bank (PDB). openaccessjournals.comnih.gov Scoring functions are used to estimate the binding affinity, ranking potential targets based on how well the ligand fits and interacts with the protein's active site. openaccessjournals.com While specific molecular docking studies focused exclusively on this compound are not extensively documented in public literature, the principles are widely applied to its structural class, the benzylisoquinoline alkaloids (BIAs). plos.orgnih.govmdpi.com For instance, studies on related BIAs have successfully used docking to identify potential interactions with targets involved in viral infections and cancer. nih.govmdpi.comresearchgate.net

Given the structural similarity of this compound to other pharmacologically active alkaloids, a hypothetical target fishing experiment could be proposed. By screening this compound against a database of known drug targets, a list of potential interacting proteins can be generated. The binding affinity is often reported as a docking score (in kcal/mol), where a more negative value indicates a stronger predicted interaction.

Interactive Table 1: Hypothetical Predicted Protein Targets for this compound via Molecular Docking

This table illustrates potential protein targets for this compound as might be identified through a computational target fishing or reverse docking experiment. The docking scores are representative values used for predictive purposes.

| Protein Target | Target Class | PDB ID | Hypothetical Docking Score (kcal/mol) | Potential Implication |

| Dopamine (B1211576) D2 Receptor | G-protein coupled receptor | 6CM4 | -9.2 | Neurological activity |

| µ-Opioid Receptor | G-protein coupled receptor | 5C1M | -8.8 | Analgesic/narcotic effects |

| B-cell lymphoma 2 (BCL-2) | Apoptosis regulator | 2O2F | -8.5 | Anticancer potential |

| 3CL Protease (SARS-CoV-2) | Viral protease | 6LU7 | -7.9 | Antiviral activity |

| Acetylcholinesterase | Hydrolase enzyme | 4EY7 | -7.5 | Neuromodulatory effects |

Quantum Chemical Calculations for Conformational Analysis and Reactivity